molecular formula C10H19NO2 B8010989 2-Methyl-2-pyrrolidin-1-yl-propionic acid ethyl ester

2-Methyl-2-pyrrolidin-1-yl-propionic acid ethyl ester

Cat. No.: B8010989
M. Wt: 185.26 g/mol
InChI Key: CJPGWIJUHQBYJT-UHFFFAOYSA-N
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Description

2-Methyl-2-pyrrolidin-1-yl-propionic acid ethyl ester is a chemical compound with the molecular formula C9H17NO2 It is known for its unique structure, which includes a pyrrolidine ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-pyrrolidin-1-yl-propionic acid ethyl ester typically involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid. This reaction is carried out at elevated temperatures, around 180°C, for approximately one hour . The resulting intermediate is then subjected to further reactions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-pyrrolidin-1-yl-propionic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-pyrrolidin-1-yl-propionic acid ethyl ester has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-pyrrolidin-1-yl-propionic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The pyrrolidine ring may also play a role in binding to specific sites on proteins or other macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-phenyl succinic acid
  • 3-Aminopropanoic acid
  • Pyrrolidine derivatives

Uniqueness

2-Methyl-2-pyrrolidin-1-yl-propionic acid ethyl ester is unique due to its combination of a pyrrolidine ring and an ester functional group This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

ethyl 2-methyl-2-pyrrolidin-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-4-13-9(12)10(2,3)11-7-5-6-8-11/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPGWIJUHQBYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 2-bromo-2-methylpropanoate (0.6800 g, 3.4861 mmol) was taken up in pyrrolidine (4 mL) and heated to 70° C. The reaction was stirred for 18 h and then concentrated. The residue was taken up in EtOAc (100 mL) and washed with water (1×100 mL), dried over MgSO4, filtered and concentrated to afford 0.4754 g (2.5697 mmol, 74%) of the product. 1H NMR (CDCl3) δ 4.16 (q, 2H, J=7.1 Hz), 2.76 (bs, 4H), 1.76 (bs, 4H), 1.36 (s, 6H), 1.27 (t, 2H, J=7.1 Hz).
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
74%

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